molecular formula C12H11BrN2O B11757048 [6-(4-Bromophenoxy)pyridin-3-yl]methanamine

[6-(4-Bromophenoxy)pyridin-3-yl]methanamine

Cat. No.: B11757048
M. Wt: 279.13 g/mol
InChI Key: WALKBEVPFLFCQC-UHFFFAOYSA-N
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Description

[6-(4-Bromophenoxy)pyridin-3-yl]methanamine is an organic compound with the molecular formula C₁₂H₁₁BrN₂O and a molecular weight of 279.13 g/mol . This compound features a pyridine ring substituted with a bromophenoxy group and a methanamine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-Bromophenoxy)pyridin-3-yl]methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound generally follow the same synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[6-(4-Bromophenoxy)pyridin-3-yl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

[6-(4-Bromophenoxy)pyridin-3-yl]methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [6-(4-Bromophenoxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    [6-(4-Chlorophenoxy)pyridin-3-yl]methanamine: Similar structure but with a chlorine atom instead of bromine.

    [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine: Similar structure but with a fluorine atom instead of bromine.

    [6-(4-Methylphenoxy)pyridin-3-yl]methanamine: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in [6-(4-Bromophenoxy)pyridin-3-yl]methanamine imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s chemical behavior and interactions with biological targets .

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

[6-(4-bromophenoxy)pyridin-3-yl]methanamine

InChI

InChI=1S/C12H11BrN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H,7,14H2

InChI Key

WALKBEVPFLFCQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)CN)Br

Origin of Product

United States

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